Home > Products > Screening Compounds P124650 > 1-(5-Phenylpyridin-3-yl)piperazine
1-(5-Phenylpyridin-3-yl)piperazine - 223794-97-6

1-(5-Phenylpyridin-3-yl)piperazine

Catalog Number: EVT-3254013
CAS Number: 223794-97-6
Molecular Formula: C15H17N3
Molecular Weight: 239.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound is the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Its crystal structure was studied and compared to a fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate [].
  • Relevance: This compound shares a core structure with 1-(5-phenylpyridin-3-yl)piperazine, consisting of a phenylpyridine moiety attached to a piperazine ring. The key difference is the presence of a 3,4-dihydroquinolin-2(1H)-one substituent linked to the piperazine nitrogen in the related compound [].

4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate

  • Compound Description: This compound is a fluorinated analog of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride, studied for its crystal structure [].
  • Relevance: This compound shares a significant structural similarity with 1-(5-phenylpyridin-3-yl)piperazine. Both contain a piperazine ring linked to a substituted phenylpyridine moiety. The distinctions lie in the fluorine atom on the phenyl ring and the 2-oxo-1,2,3,4-tetrahydroquinolin-8-yl substituent attached to the piperazine in the related compound [].

(+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580)

  • Compound Description: YM580 is a potent and peripherally selective nonsteroidal androgen receptor antagonist. It demonstrated significant antiandrogenic activity in pharmacological assays and in vivo studies [].
  • Relevance: While YM580 differs structurally from 1-(5-phenylpyridin-3-yl)piperazine, both belong to the class of compounds containing a piperazine ring linked to a substituted pyridine ring. YM580 features a 6-(trifluoromethyl)pyridine-3-yl group connected to the piperazine nitrogen through a carboxamide linkage, unlike the direct attachment in the main compound [].

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential anti-tubercular agents. Several of these derivatives showed significant activity against Mycobacterium tuberculosis H37Ra with minimal cytotoxicity to human cells [].
  • Relevance: These derivatives share the core structural feature of a substituted pyridine ring connected to a piperazine moiety with 1-(5-phenylpyridin-3-yl)piperazine. The derivatives contain a pyrazine-2-carbonyl group attached to the piperazine, differentiating them from the target compound [].
Source and Classification

The compound is primarily sourced from synthetic organic chemistry, where it is synthesized through various methods involving piperazine and pyridine derivatives. It belongs to the class of heterocyclic compounds, specifically piperazines, which are characterized by their two nitrogen atoms in a six-membered ring. Piperazine derivatives have been extensively studied for their potential therapeutic effects, including neuropharmacological activities.

Synthesis Analysis

The synthesis of 1-(5-Phenylpyridin-3-yl)piperazine typically involves several key steps:

  1. Formation of the Piperazine Ring: The initial step often includes the reaction of piperazine with an appropriate electrophile, such as a halogenated pyridine derivative.
  2. Substitution Reactions: The phenyl group is introduced via nucleophilic substitution on the pyridine ring. This can be achieved using various coupling reagents to facilitate the reaction.
  3. Cyclization: The final step involves cyclization to form the desired piperazine derivative.

For example, one method involves the reaction of 3-bromopyridine with piperazine in the presence of a base such as potassium carbonate, followed by heating to promote the formation of the final compound. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 1-(5-Phenylpyridin-3-yl)piperazine can be described as follows:

  • Molecular Formula: C_{13}H_{15}N_{3}
  • Molecular Weight: Approximately 215.28 g/mol
  • Structural Features:
    • The compound contains a piperazine ring (C4H10N2) which is a saturated six-membered ring with two nitrogen atoms.
    • A phenyl group (C6H5) is attached at the 5-position of the pyridine ring (C5H4N), which itself is substituted at the 3-position.

The structure can be visualized in terms of its functional groups and spatial arrangement, which influences its reactivity and interaction with biological targets.

Chemical Reactions Analysis

1-(5-Phenylpyridin-3-yl)piperazine can undergo various chemical reactions:

  • Oxidation: This compound may be oxidized to form N-oxides or other oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield amine derivatives.
  • Substitution Reactions: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions are essential for modifying the compound to enhance its biological activity or to explore new derivatives.

Mechanism of Action

The mechanism of action of 1-(5-Phenylpyridin-3-yl)piperazine involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors. For instance, compounds in this class have been shown to interact with serotonin receptors, influencing neurotransmitter activity and potentially exhibiting anxiolytic or antidepressant effects.

Studies have indicated that these interactions can lead to alterations in signaling pathways associated with mood regulation and cognition, highlighting their potential therapeutic applications in treating psychiatric disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may decompose under strong acidic or basic environments.
  • Reactivity: Reacts with strong oxidizing agents; undergoes nucleophilic substitution reactions readily due to the presence of nitrogen atoms in the piperazine ring.

These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications.

Applications

1-(5-Phenylpyridin-3-yl)piperazine has significant potential in various scientific applications:

  1. Pharmaceutical Development: Due to its structural similarities with known psychoactive substances, it is explored for developing new antidepressants or anxiolytics.
  2. Biological Research: Used as a tool compound in pharmacological studies to elucidate mechanisms of action related to neurotransmitter systems.
  3. Chemical Probes: Serves as a scaffold for synthesizing novel derivatives that may exhibit improved efficacy against specific biological targets.
Introduction: Significance in Medicinal Chemistry

Structural Classification as a Long-Chain Arylpiperazine Derivative

The compound features a canonical long-chain arylpiperazine structure comprising three distinct regions: 1) the piperazine "head" group (typically N4-substituted in bioactive analogues), 2) a methylene or ethylene "spacer" (though in this case, direct pyridinyl attachment creates a semi-rigid linkage), and 3) the aryl "tail" region represented by the 5-phenylpyridin-3-yl moiety. Unlike classical LCAPs with phenyl head groups, the 3-pyridinyl nitrogen introduces a hydrogen-bond acceptor at a strategic position, influencing both physicochemical properties and target interactions. Key molecular descriptors include: molecular weight (239.32 g/mol), CAS registry number (223794-97-6), hydrogen bond acceptors (3), hydrogen bond donors (1), and rotatable bonds (3) [1]. The dihedral angle between the pyridine and pendant phenyl ring significantly impacts conformational sampling, with crystallographic studies suggesting a preference for near-perpendicular orientation that minimizes steric clash while optimizing π-π stacking potential in protein binding pockets [2].

Table 1: Fundamental Structural and Physicochemical Properties of 1-(5-Phenylpyridin-3-yl)piperazine

PropertyValueMeasurement Method/Data Source
Molecular FormulaC₁₅H₁₇N₃High-resolution MS [1]
Molecular Weight239.32 g/molCalculated exact mass [1]
CAS Registry Number223794-97-6Commercial chemical databases [1]
Hydrogen Bond Acceptors3Computational prediction [1]
Hydrogen Bond Donors1 (piperazine N-H)Computational prediction [1]
Rotatable Bonds3Molecular topology analysis [8]
Topological Polar Surface Area30.5 ŲComputational prediction [3]

Synthetic accessibility enables rapid analogue generation, typically achieved through: 1) Buchwald-Hartwig amination of 3-bromo-5-phenylpyridine with protected piperazines, 2) Suzuki-Miyaura coupling on 3-piperazinyl-5-bromopyridine scaffolds, or 3) reductive amination strategies when modifying the piperazine nitrogen [2] [8]. The piperazine nitrogen (N1) serves as the primary site for structural diversification, with N4-alkylation or acylation generating extensive analogue libraries. Computational models indicate that protonation of the piperazine nitrogen (pKa ~7.5-8.2) facilitates ionic interactions with aspartate residues in aminergic receptors, while the pyridine nitrogen (pKa ~3.5-4.0) may participate in weaker dipole interactions or water-mediated hydrogen bonding [3] [8]. The structural plasticity of this core allows precise optimization of steric, electronic, and solubility parameters critical for drug development.

Prevalence in Neuropsychopharmacology and Antimicrobial Research

Neuropsychopharmacological Applications

The scaffold demonstrates exceptional versatility in central nervous system (CNS) drug discovery, primarily through modulation of monoaminergic receptors and transporters. Structural optimization has yielded compounds with nanomolar affinity for serotonin (5-HT₁ₐ, 5-HT₂ₐ), dopamine (D₂, D₃), and sigma receptors, underpinning potential applications in depression, schizophrenia, and substance use disorders [3] [6] [8]. Notably, N4-modification with indole-derived side chains produces potent serotonin reuptake inhibitors, exemplified by compound A20 (IC₅₀ = 0.23 nM) which demonstrates favorable pharmacokinetics in rat models (AUC = 1280 ng·h/mL, T₁/₂ = 4.2 h) [3]. The molecular framework enables precise tuning of receptor subtype selectivity—particularly for D3 versus D2 dopamine receptors—through strategic substitution patterns on the pendant phenyl ring and piperazine nitrogen [8]. Bitopic ligands leveraging this scaffold achieve >500-fold D3 selectivity by simultaneously engaging orthosteric binding pockets and secondary hydrophobic domains unique to D3 receptors [8].

Table 2: Neuropsychopharmacological Applications of Key Derivatives

Compound DerivativePrimary Target (IC₅₀/Ki)In Vitro/In Vivo ActivityReference
A20Serotonin Transporter (0.23 nM)98% 5-HT reuptake inhibition at 10 mg/kg [3]
WC44Dopamine D3 Receptor (Ki=8.2 nM)Reduces cocaine self-administration (10 mg/kg) [6]
6aDopamine D3 Receptor (Ki=0.2 nM)Inhibits L-DOPA-induced dyskinesia (AIM score ↓62%) [8]

Antimicrobial Applications

In infectious disease research, the scaffold demonstrates potent antiparasitic activity through inhibition of Trypanosoma cruzi CYP51, a validated target in Chagas disease therapeutics. Fenarimol-derived analogues bearing this pharmacophore exhibit low nanomolar efficacy against intracellular amastigotes (IC₅₀ = 5-40 nM), significantly surpassing reference drugs benznidazole and posaconazole [2]. Compound 24 and 37 emerge as optimized candidates with exceptional plasma exposure (AUC₀₋₂₄ > 8000 ng·h/mL) and oral efficacy in acute murine infection models, achieving >99% parasite clearance at 25 mg/kg/day dosing [2]. The molecular mechanism involves selective coordination to the heme iron of TcCYP51 while exploiting hydrophobic accessory pocket residues unique to the parasitic enzyme versus human homologs. Additional antimicrobial potential is evidenced in structural hybrids incorporating fluoroquinolone motifs, which exhibit broad-spectrum activity against Gram-positive pathogens (MIC = 0.25-2 μg/mL) through dual targeting of DNA gyrase and topoisomerase IV [2].

Table 3: Antimicrobial Efficacy of Select Derivatives Against Trypanosoma cruzi

CompoundIn Vitro IC₅₀ (nM)Plasma Exposure (AUC₀₋₂₄, ng·h/mL)In Vivo Efficacy (% Parasite Clearance)
Fenarimol35021040% (25 mg/kg/day)
24128,200>99% (25 mg/kg/day)
37511,500>99% (25 mg/kg/day)

Knowledge Gaps in Receptor Subtype Selectivity and Therapeutic Mechanisms

Receptor Subtype Selectivity Challenges

Despite promising pharmacological profiles, the precise structural determinants governing receptor subtype selectivity remain inadequately characterized. For dopamine receptors, molecular dynamics simulations suggest that subtle differences in extracellular loop conformation influence ligand access to D2 versus D3 orthosteric sites, yet experimental validation through mutagenesis studies is lacking for this chemotype [6] [8]. Similarly, serotonin receptor subtype selectivity (particularly 5-HT₁ₐ vs 5-HT₇) appears sensitive to N4-substituent bulkiness and electronic properties, but comprehensive quantitative structure-activity relationship (QSAR) models have not been developed. The scaffold's intrinsic flexibility complicates crystallographic characterization of receptor complexes, hindering rational design of subtype-selective agents. Bitopic binding hypotheses—where the phenylpyridine moiety occupies secondary binding pockets—require validation through advanced biophysical techniques like cryo-EM or FRET-based binding assays [8].

Therapeutic Mechanism Uncertainties

In Chagas disease applications, despite potent CYP51 inhibition, unresolved questions persist regarding: 1) correlation between enzymatic inhibition and parasitic cell death kinetics, 2) differential activity against discrete typing units (DTUs) of T. cruzi, and 3) potential off-target effects on human cytochrome P450 isoforms (notably CYP3A4) [2]. Transcriptomic analyses reveal compound-induced upregulation of parasite stress response genes (HSP70, P450 reductase) suggesting additional mechanisms beyond sterol biosynthesis disruption. For CNS applications, the interplay between transporter inhibition (SERT) and receptor modulation (5-HT₁ₐ autoreceptors) in producing antidepressant effects requires clarification through knock-out animal models or selective antagonist studies. Limited blood-brain barrier (BBB) penetration data exists for the scaffold, with only two reported compounds (A20 and WC44) demonstrating sufficient CNS exposure for in vivo efficacy studies [3] [6].

ADMET Prediction Limitations

Current in silico models poorly predict the scaffold's metabolic fate, with significant species-specific differences observed in microsomal stability assays. Human hepatocyte studies indicate predominant oxidation at the piperazine C2/C5 positions followed by glutathione conjugation, yet reactive metabolite formation potential remains unassessed [2] [3]. The impact of common substituents (fluoro, chloro, methoxy) on hERG channel binding affinity lacks systematic investigation, representing a critical safety knowledge gap. Furthermore, the scaffold's propensity for polymorph formation complicates pharmaceutical development, with only one crystalline form reported for the parent compound [1] [2].

Table 4: Key Knowledge Gaps and Research Priorities

Research DomainCritical Knowledge GapsRecommended Investigation Approaches
Dopamine Receptor SelectivityStructural basis for D3 vs. D2 selectivity differencesD3/D2 chimeric receptor studies; Cryo-EM complex structures
Antiparasitic MechanismOff-target effects in T. cruzi; DTU susceptibility variationsChemical proteomics; Gene knockout parasite strains
Metabolic StabilitySpecies differences in clearance pathways; Reactive metabolite riskTrapped metabolite assays; CYP phenotyping with human isoforms
Solid-State PropertiesPolymorph predictability; Salt formation propensityHigh-throughput crystallization screening; Computational crystal structure prediction

Table of Compound Names Mentioned:

  • 1-(5-Phenylpyridin-3-yl)piperazine
  • Fenarimol
  • Compound 24
  • Compound 37
  • A20
  • WC44
  • 6a

Properties

CAS Number

223794-97-6

Product Name

1-(5-Phenylpyridin-3-yl)piperazine

IUPAC Name

1-(5-phenylpyridin-3-yl)piperazine

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

InChI

InChI=1S/C15H17N3/c1-2-4-13(5-3-1)14-10-15(12-17-11-14)18-8-6-16-7-9-18/h1-5,10-12,16H,6-9H2

InChI Key

UTJLUZMSRMFBNA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CN=CC(=C2)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.